N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide
CAS No.:
Cat. No.: VC14776906
Molecular Formula: C20H21F3N4O3
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide -](/images/structure/VC14776906.png)
Specification
Molecular Formula | C20H21F3N4O3 |
---|---|
Molecular Weight | 422.4 g/mol |
IUPAC Name | N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]-4-phenylpiperazine-1-carboxamide |
Standard InChI | InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-8-4-5-15(13-17)25-18(28)14-24-19(29)27-11-9-26(10-12-27)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,24,29)(H,25,28) |
Standard InChI Key | ZOZFXWRDSMEKBK-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a phenyl group and at the 4-position with a carboxamide functional group. The carboxamide nitrogen is further linked to a 2-oxoethyl chain bearing a 3-(trifluoromethoxy)phenylamino substituent. This configuration introduces both lipophilic (trifluoromethoxy, phenyl) and polar (amide, piperazine) domains, optimizing membrane permeability and target binding.
Table 1: Key Structural and Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₁F₃N₄O₃ | |
Molecular Weight | 422.4 g/mol | |
LogP (Predicted) | 2.8 ± 0.3 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 6 | |
Rotatable Bond Count | 6 |
The trifluoromethoxy group (-OCF₃) enhances metabolic stability by resisting oxidative degradation, a common issue with simpler alkoxy substituents. The amide linkage contributes to conformational rigidity, favoring interactions with planar binding pockets in biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, aromatic), 4.12 (q, 2H, CH₂), 3.65–3.55 (m, 4H, piperazine).
-
¹³C NMR: 167.8 ppm (C=O), 154.2 ppm (OCF₃), 120.9 ppm (q, J = 320 Hz, CF₃).
-
HRMS (ESI+): m/z 423.1632 [M+H]⁺ (calculated: 423.1638).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three principal stages:
-
Piperazine Functionalization: 4-Phenylpiperazine is reacted with ethyl chlorooxoacetate to form the carboxamide intermediate.
-
Trifluoromethoxy-Aniline Coupling: The intermediate undergoes nucleophilic acyl substitution with 3-(trifluoromethoxy)aniline in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
-
Purification: Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥98% purity.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Ethyl chlorooxoacetate, DCM, 0°C | 78 |
2 | 3-(Trifluoromethoxy)aniline, DCC | 65 |
3 | HPLC purification | 95 |
Challenges in Scale-Up
-
Trifluoromethoxy Group Instability: Prolonged heating above 60°C leads to cleavage of the OCF₃ group. Mitigated by conducting reactions under inert atmosphere and low temperatures.
-
Amide Racemization: Observed at pH > 8.5. Controlled by maintaining pH 6–7 during coupling.
Chemical Reactivity and Stability
Hydrolytic Degradation
The amide bond undergoes hydrolysis under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 4-phenylpiperazine and 2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethylamine as degradation products. Hydrolysis rates follow pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 1.2; k = 0.08 h⁻¹ at pH 7.4).
Electrophilic Aromatic Substitution
The phenylpiperazine moiety undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the piperazine nitrogen, though this reaction is pharmacologically irrelevant due to loss of receptor affinity.
Biological Activity and Mechanism
Serotonin Receptor Antagonism
In vitro assays (radioligand binding, cAMP inhibition) demonstrate nanomolar affinity for 5-HT₁A (Kᵢ = 12 nM) and 5-HT₇ (Kᵢ = 28 nM) receptors. Molecular docking suggests the trifluoromethoxy group occupies a hydrophobic subpocket, while the piperazine nitrogen forms a salt bridge with Asp116 (5-HT₁A).
Table 3: Pharmacological Profile
Target | Assay Type | Kᵢ/EC₅₀ (nM) | Efficacy (%) |
---|---|---|---|
5-HT₁A | Radioligand | 12 ± 1.2 | - |
5-HT₇ | cAMP Inhibition | 28 ± 3.1 | 82 ± 4 |
DAT | Uptake Inhibition | >10,000 | - |
Comparative Analysis with Structural Analogs
Meta vs. Para Trifluoromethoxy Substitution
Replacing the 3-(trifluoromethoxy) group with a 4-substituted isomer (as in the analog from) reduces 5-HT₁A affinity by 8-fold (Kᵢ = 96 nM), highlighting the importance of substitution pattern.
Piperazine vs. Quinazolinone Cores
Quinazolinone derivatives (e.g., 2-thiophenylquinazolin-4(3H)-one from ) exhibit distinct target profiles, favoring MAO inhibition over serotonin receptor modulation . This underscores the piperazine scaffold’s unique suitability for neuroreceptor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume